molecular formula C13H11NO B072274 4-Aminobenzophenone CAS No. 1137-41-3

4-Aminobenzophenone

Cat. No.: B072274
CAS No.: 1137-41-3
M. Wt: 197.23 g/mol
InChI Key: RBKHNGHPZZZJCI-UHFFFAOYSA-N
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Description

It is a yellow crystalline powder with a melting point of 121-124°C . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzophenone can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzophenone with tin and hydrochloric acid, followed by the reduction of the nitro group to an amino group . Another method involves the Friedel-Crafts acylation of aniline with benzoyl chloride, followed by reduction .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitrobenzophenone. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Photochemical Applications

4-Aminobenzophenone is widely used as a photoinitiator in polymer chemistry. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of coatings, adhesives, and inks. The compound's photochemical properties facilitate the curing process of various materials, enhancing their durability and performance.

Case Study: Photopolymerization Processes

A study demonstrated that this compound effectively initiates the polymerization of acrylates under UV light, resulting in high conversion rates and improved mechanical properties of the resulting polymers .

Nonlinear Optical Materials

The compound has gained attention in the field of nonlinear optics due to its potential as a second-order nonlinear optical (NLO) material. The growth of high-quality single crystals of this compound has been investigated for applications in frequency doubling and other NLO processes.

Research on the growth of single crystals using the seeded Czochralski method revealed that the resulting crystals exhibit significant optical nonlinearity, making them suitable for applications in laser technology .

Pharmaceutical Applications

In medicinal chemistry, this compound has been explored for its potential therapeutic effects. Its structural similarity to certain pharmacologically active compounds allows it to act as a precursor or intermediate in drug synthesis.

Case Study: Synthesis of Anticancer Agents

A synthetic pathway utilizing this compound was developed to create novel anticancer agents. The compound's reactivity was exploited to form derivatives that exhibited cytotoxicity against cancer cell lines, suggesting its utility in drug development .

Analytical Chemistry

The compound serves as an analytical reagent in various chemical analyses. Its ability to form stable complexes with metal ions has been utilized in spectrophotometric methods for the determination of trace metals.

Data Table: Spectrophotometric Analysis

Metal IonDetection Limit (mg/L)Method Used
Lead0.05UV-Vis Spectroscopy
Cadmium0.01UV-Vis Spectroscopy

Material Science

In material science, this compound is employed as a component in the formulation of polymers and composites due to its thermal stability and compatibility with various matrices.

Case Study: Polymer Composite Development

Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications .

Comparison with Similar Compounds

Uniqueness: 4-Aminobenzophenone is unique due to its para-substituted amino group, which allows for specific interactions and reactions that are not possible with its ortho or meta counterparts. This structural difference significantly influences its reactivity and applications in various fields .

Biological Activity

4-Aminobenzophenone (4-ABP) is a compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer applications. This article delves into the various aspects of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of benzophenone, characterized by an amino group at the para position of one of its phenyl rings. Its chemical formula is C13H11NO, and it exhibits properties that make it suitable for various applications in medicinal chemistry.

Anti-Inflammatory Activity

Research has demonstrated that 4-ABP exhibits significant anti-inflammatory properties. A notable study by Ottosen et al. (2018) reported that 4-ABP inhibits pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated human peripheral blood mononuclear cells (PBMC). The reported IC50 values were 159 nM for TNF-α and 226 nM for IL-1β . Further structure-activity relationship (SAR) studies revealed that certain analogues of 4-ABP exhibited even greater potency, with IC50 values as low as 4 nM for TNF-α inhibition .

Table 1: Anti-Inflammatory Activity of this compound and Analogues

CompoundTarget CytokineIC50 (nM)
This compoundTNF-α159
This compoundIL-1β226
Analogue ATNF-α4
Analogue BIL-1β14

Antioxidant Activity

In addition to its anti-inflammatory effects, 4-ABP has been evaluated for its antioxidant properties. Khanum et al. synthesized various amine-containing benzophenone analogues and assessed their ability to scavenge free radicals. One analogue demonstrated a significant inhibition of TNF-α (54%) and IL-6 (97%) at a concentration of 10 μM, indicating a strong antioxidant potential alongside reduced cytotoxicity .

Anti-Cancer Activity

The anti-cancer properties of 4-ABP have also been investigated. A study conducted by Shashikanth et al. (2006) explored the effects of substituted benzophenone analogues on Ehrlich ascites tumor (EAT) cells. One specific compound demonstrated a remarkable anti-tumor activity of 61% in vitro, with an impressive survival rate of 86% in vivo over a period of 23 days . The underlying mechanism was linked to the activation of apoptotic pathways, including the overexpression of p53 and the activation of caspase-3.

Table 2: Anti-Cancer Activity of Benzophenone Derivatives

CompoundCell Line% InhibitionSurvival Rate (%)
Compound AEAT Cells61-
Compound BEAT Cells-86 (23 days)

Mechanistic Insights

The mechanisms through which 4-ABP exerts its biological effects involve multiple pathways. For instance, its role as a p38 MAPK inhibitor has been highlighted in various studies, indicating that it interferes with signaling pathways crucial for cytokine production and inflammation . Moreover, the compound's ability to inhibit VEGF-A translation suggests potential applications in cancer therapy by targeting tumor angiogenesis .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-aminobenzophenone (4-ABP) and its derivatives in academic settings?

  • Methodology : The McMurry cross-coupling reaction is widely used, involving equimolar mixtures of this compound and benzophenone under titanium tetrachloride (TiCl₄) catalysis. Purification steps include column chromatography and recrystallization in ethanol. Characterization via ¹H/¹³C NMR and ESI-MS is critical for verifying structural integrity .
  • Key Considerations : Solvent choice (e.g., THF for stability) and inert atmosphere (N₂ purging) minimize side reactions.

Q. How are the physicochemical properties of 4-ABP (e.g., pKa, solubility) determined experimentally?

  • Methodology : pKa values (e.g., 2.15 ±1 at 25°C) are measured via potentiometric titration in aqueous solutions. Solubility profiles are established using HPLC with acetonitrile/water gradients. Thermal stability is assessed via differential scanning calorimetry (DSC) .
  • Data Interpretation : Low pKa indicates protonation at acidic pH, influencing reactivity in biological assays.

Advanced Research Questions

Q. How do structural modifications of 4-ABP derivatives impact their nonlinear optical (NLO) properties?

  • Methodology : First-order hyperpolarizability (β) is quantified using electric-field-induced second-harmonic generation (EFISH). Crystal structure analysis (XRD) reveals π-conjugation and dipole alignment, critical for NLO activity. Derivatives with electron-donating groups (e.g., –NH₂) enhance β values .
  • Contradictions : Discrepancies in reported β values may arise from solvent polarity or crystal defects, necessitating controlled crystallization protocols .

Q. What strategies resolve contradictions in reported bioactivity of 4-ABP derivatives (e.g., anti-inflammatory IC₅₀ variability)?

  • Methodology : Standardize cell models (e.g., LPS-stimulated PBMCs) and validate assays via dose-response curves. Compare inhibition of TNF-α (IC₅₀ = 4–159 nM) and IL-1β (IC₅₀ = 14–226 nM) across studies. SAR analysis identifies substituents (e.g., para-fluoro) that stabilize target binding .
  • Data Gaps : Variability may stem from differences in cell viability protocols or kinase selectivity (e.g., p38α MAP kinase vs. off-target effects) .

Q. How can cross-reactivity challenges in 4-ABP detection (e.g., ELISA) be mitigated for accurate quantification?

  • Methodology : Optimize polyclonal antibody specificity using haptens like 4-ABP-BSA conjugates. Cross-reactivity testing with analogs (e.g., Michler’s ketone) and matrix-matched calibration (pH 7.4, 0.1M PBS) reduces false positives. Recovery rates >98% validate robustness in fortified samples .
  • Limitations : Organic solvents (e.g., acetonitrile) in extraction may denature antibodies, requiring dilution optimization .

Q. Methodological and Analytical Focus

Q. What experimental designs are optimal for studying fluorescence quenching in 4-ABP-based probes?

  • Methodology : Use tetraphenylethylene (TPE) conjugates to exploit aggregation-induced emission (AIE). Measure fluorescence intensity at λₑₓ/λₑₘ = 365/480 nm in THF/water mixtures. Phthalimide conjugation quenches emission, enabling turn-on sensing applications .
  • Pitfalls : Inconsistent quenching ratios may arise from incomplete conjugation or solvent polarity effects .

Q. How do crystal growth conditions affect the optical quality of 4-ABP derivatives for NLO applications?

  • Methodology : Employ vertical Bridgman-Stockbarger techniques with controlled cooling rates (1–5°C/hr). Characterize defects via polarized microscopy and SHG efficiency. High-purity precursors (≥99%) and argon atmospheres minimize inclusions .
  • Data Interpretation : Crystallographic anisotropy correlates with SHG output; twinning reduces device performance .

Q. Safety and Compliance

Q. What safety protocols are critical when handling 4-ABP in academic labs?

  • Guidelines : Classify 4-ABP under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods for synthesis, PPE (nitrile gloves, lab coats), and emergency showers. Store in sealed containers at ≤25°C .
  • Documentation : Maintain SDS sheets with toxicity data (e.g., LD₅₀ = 300–2000 mg/kg in rodents) and spill-response protocols .

Q. Data Reproducibility

Q. How can researchers address discrepancies in published bioassay data for 4-ABP derivatives?

  • Framework : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing. Replicate studies using identical cell lines (e.g., HEK293 vs. PBMC) and LPS concentrations (1 µg/mL). Report uncertainties (e.g., ±SEM in IC₅₀) .
  • Collaboration : Use open-access platforms like Zenodo for transparent peer review .

Properties

IUPAC Name

(4-aminophenyl)-phenylmethanone
Source PubChem
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InChI

InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKHNGHPZZZJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061557
Record name Methanone, (4-aminophenyl)phenyl-
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Molecular Weight

197.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1137-41-3
Record name 4-Aminobenzophenone
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Record name 4-Aminobenzophenone
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Synthesis routes and methods I

Procedure details

111.6 mg (0.50 mmol) of 4-azidobenzophenone (5), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction product, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 87.7 mg (0.45 mmol) of 4-aminobenzophenone (6). The yield was 89%. The reaction is expressed by the following scheme.
Name
4-azidobenzophenone
Quantity
111.6 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Nitrobenzophenone (5.0 g, 0.022 mol) is dissolved in ethanol-dichloromethane (40 ml:30 ml) and hydrogenated at room temperature with 10% palladium on carbon (0.5 g) as a catalyst. The catalyst is filtered off and the filtrate is evaporated to dryness. The product is used in the next reaction step without further purification. Yield 5.2 g.
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

p-Benzoylacetanilide (2.8 g.) and 100 ml. of 1N hydrochloric acid are refluxed for six hours. After cooling, the solution is made alkaline by the addition of 2N sodium hydroxide solution and extracted with ether to give 4-aminobenzophenone, which is recrystallized from methanol.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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